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Compound of Interest

Compound Name: Auramine

Cat. No.: B1663534 Get Quote

For Detection of Acid-Fast Bacilli in Histological
Sections
Introduction

Auramine O is a fluorescent dye used for the detection of acid-fast bacilli, primarily

Mycobacterium species, in clinical and research samples. This method offers a higher

sensitivity and faster screening time compared to the traditional Ziehl-Neelsen staining method.

The mycolic acid in the cell wall of acid-fast organisms forms a stable complex with the

Auramine O dye.[1][2] This complex resists decolorization with acid-alcohol and fluoresces a

bright yellow or reddish-orange under a fluorescent microscope, allowing for rapid identification

against a dark, non-fluorescent background.[1][2][3] Potassium permanganate is typically used

as a counterstain to quench background fluorescence.[1][2] These application notes provide a

detailed protocol for the staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of the Method

The high lipid and mycolic acid content of the mycobacterial cell wall makes it resistant to

conventional staining methods. Auramine O, a fluorochrome dye, penetrates the cell wall and

binds to the mycolic acid.[1][2] Once stained, the bond is strong enough to resist differentiation

by an acid-alcohol solution. Other cells and bacteria are decolorized and are then

counterstained with potassium permanganate, which helps to eliminate non-specific
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fluorescence.[2] When viewed with a fluorescence microscope, the acid-fast bacilli appear as

bright, luminous rods against a dark background.[1][2]

Experimental Protocol
This protocol is designed for use with formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents

Xylene or a xylene substitute

Ethanol (100%, 95%, and 70%)

Distilled or deionized water

Auramine O staining solution (see preparation below)

Acid-alcohol decolorizer (see preparation below)

Potassium permanganate counterstain (see preparation below)

Fluorescence microscope with appropriate filter set for Auramine O (excitation peak ~460

nm, emission peak ~550 nm)

Coplin jars or staining dishes

Mounting medium (fluorescence compatible)

Cover slips

Control slides (positive and negative)

Reagent Preparation
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Reagent Formulation

Auramine O Staining Solution
Auramine O: 0.1 gPhenol (melted): 3

mLGlycerol: 75 mLDistilled Water: 50 mL

Acid-Alcohol Decolorizer
Hydrochloric Acid (concentrated): 0.5 mLEthanol

(70%): 100 mL

Potassium Permanganate Counterstain
Potassium Permanganate: 0.5 gDistilled Water:

100 mL

Staining Procedure

A summary of the staining times is provided in the table below.

Step Reagent Incubation Time

1 Xylene 2 x 5 minutes

2 100% Ethanol 2 x 3 minutes

3 95% Ethanol 1 x 3 minutes

4 70% Ethanol 1 x 3 minutes

5 Distilled Water 5 minutes

6 Auramine O Staining Solution 15 minutes

7 Distilled Water Rinse

8 Acid-Alcohol Decolorizer 2 minutes

9 Distilled Water Rinse

10
Potassium Permanganate

Counterstain
2 minutes

11 Distilled Water Rinse

Detailed Method
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Deparaffinization and Rehydration:

Immerse slides in Xylene for 5 minutes. Repeat with fresh Xylene for another 5 minutes.

Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh 100% ethanol for

another 3 minutes.

Immerse slides in 95% ethanol for 3 minutes.

Immerse slides in 70% ethanol for 3 minutes.

Rinse slides in distilled water for 5 minutes.[4]

Staining:

Flood the slides with Auramine O staining solution and incubate for 15 minutes.[1]

Rinse gently with distilled water.

Differentiation:

Decolorize with acid-alcohol for 2 minutes.[1]

Rinse thoroughly with distilled water.

Counterstaining:

Flood the slides with 0.5% potassium permanganate solution for 2 minutes. Note: Over-

exposure to the counterstain may quench the fluorescence of the acid-fast bacilli.[1][2]

Rinse gently with distilled water.

Dehydration and Mounting:

Dehydrate the sections through ascending grades of alcohol (70%, 95%, 100%) for 2-3

minutes each.

Clear in xylene for 2 x 3 minutes.
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Mount with a fluorescence-compatible mounting medium and a coverslip.

Quality Control

It is essential to include a known positive control (a section containing acid-fast bacilli) and a

negative control (a section without acid-fast bacilli) with each staining run to ensure the validity

of the results.[1]

Data Presentation
Summary of Staining Protocol Parameters

Parameter Specification

Primary Stain Auramine O Solution

Incubation Time 15 minutes

Decolorizer 0.5% Acid-Alcohol

Incubation Time 2 minutes

Counterstain 0.5% Potassium Permanganate

Incubation Time 2 minutes

Expected Result (Positive)
Bright yellow to reddish-orange fluorescent

bacilli

Expected Result (Negative) No fluorescent bacilli, dark background

Visualization of Experimental Workflow

Start:
Paraffin-Embedded

Tissue Section

Deparaffinization
(Xylene)

 5 min x2 Rehydration
(Ethanol Series)

 Descending
Alcohol Staining

(Auramine O)
 15 min Decolorization

(Acid-Alcohol)
 2 min Counterstaining

(Potassium Permanganate)
 2 min Dehydration

(Ethanol Series)

 Ascending
Alcohol Clearing

(Xylene)
 3 min x2
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Caption: Workflow of Auramine O staining for paraffin-embedded tissues.

Interpretation of Results

Positive: Acid-fast bacilli will fluoresce bright yellow or reddish-orange against a dark

background.[3] They typically appear as slender, slightly curved rods.

Negative: The tissue background will appear dark with no fluorescent organisms visible.

Troubleshooting

Issue Possible Cause Suggested Solution

No fluorescence of positive

control

- Inactive staining solution-

Excessive decolorization-

Excessive counterstaining

- Prepare fresh Auramine O

solution- Reduce

decolorization time- Reduce

counterstaining time[1][2]

Weak fluorescence
- Old staining solution- Fading

of fluorescence

- Prepare fresh Auramine O

solution- Examine slides

promptly after staining

High background fluorescence
- Incomplete decolorization-

Insufficient counterstaining

- Increase decolorization time-

Increase counterstaining time

slightly

Crystals on the slide
- Stain not properly dissolved

or filtered

- Filter the Auramine O solution

before use

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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